molecular formula C21H15NO5S B10995166 methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate

methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate

Cat. No.: B10995166
M. Wt: 393.4 g/mol
InChI Key: LTCYTIPQHXRLMR-CNHKJKLMSA-N
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Description

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a benzofuran moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH₄ would produce alcohols.

Scientific Research Applications

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)thiophene-2-carboxylate is unique due to the presence of multiple functional groups and heterocyclic rings, which confer distinct chemical and physical properties

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[(2E)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxymethyl]thiophene-2-carboxylate

InChI

InChI=1S/C21H15NO5S/c1-25-21(24)19-8-14(12-28-19)11-26-15-4-5-16-17(9-15)27-18(20(16)23)7-13-3-2-6-22-10-13/h2-10,12H,11H2,1H3/b18-7+

InChI Key

LTCYTIPQHXRLMR-CNHKJKLMSA-N

Isomeric SMILES

COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN=CC=C4)/O3

Canonical SMILES

COC(=O)C1=CC(=CS1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3

Origin of Product

United States

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